molecular formula C17H24N4O2 B12239610 1-(3-Methoxyphenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

1-(3-Methoxyphenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Cat. No.: B12239610
M. Wt: 316.4 g/mol
InChI Key: LKAYPQWOGCAVMZ-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and an oxadiazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, which is then coupled with the piperazine derivative. The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine undergoes several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzaldehyde, while reduction of the oxadiazole ring can produce piperazine derivatives with amine functionalities.

Scientific Research Applications

1-(3-Methoxyphenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its unique structural features.

    Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can participate in π-π interactions, while the oxadiazole ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Hydroxyphenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
  • 1-(3-Methoxyphenyl)-4-{[3-(methyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
  • 1-(3-Methoxyphenyl)-4-{[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]methyl}piperazine

Uniqueness

1-(3-Methoxyphenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is unique due to the presence of both the methoxyphenyl group and the oxadiazole ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H24N4O2

Molecular Weight

316.4 g/mol

IUPAC Name

5-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C17H24N4O2/c1-13(2)17-18-16(23-19-17)12-20-7-9-21(10-8-20)14-5-4-6-15(11-14)22-3/h4-6,11,13H,7-10,12H2,1-3H3

InChI Key

LKAYPQWOGCAVMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCN(CC2)C3=CC(=CC=C3)OC

Origin of Product

United States

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